REACTION_CXSMILES
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[CH3:1][N:2]([CH3:11])[S:3]([N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1)(=[O:5])=[O:4].[Li]CCCC.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18]>C1COCC1.O>[CH3:1][N:2]([CH3:11])[S:3]([N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])(=[O:4])=[O:5]
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Name
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|
Quantity
|
18.8 g
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Type
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reactant
|
Smiles
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CN(S(=O)(=O)N1C=NC=C1)C
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Name
|
|
Quantity
|
430 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
70.9 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
|
17.8 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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stirred for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Upon cooling the product
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Type
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CUSTOM
|
Details
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to give white crystals
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Type
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ADDITION
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Details
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was added via cannula to the mixture
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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was warmed slowly to rt
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Type
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CUSTOM
|
Details
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the organic layer separated
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Type
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WASH
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Details
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The organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
|
CN(S(=O)(=O)N1C(=NC=C1)[Si](C)(C)C(C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |